molecular formula C11H9N7O2S B5712890 1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole

1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole

Cat. No. B5712890
M. Wt: 303.30 g/mol
InChI Key: SELXTSLSZAGDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNTT, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MNTT is not fully understood. However, studies have suggested that MNTT exerts its biological activity by interacting with cellular proteins and enzymes. MNTT has been shown to inhibit the activity of some enzymes, which may lead to the inhibition of cancer cell growth. MNTT has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
MNTT has been shown to have several biochemical and physiological effects. Studies have suggested that MNTT can induce oxidative stress, which can lead to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, such as DNA, lipids, and proteins. MNTT has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MNTT has several advantages for lab experiments. It is easy to synthesize and has a high yield. MNTT is also stable under normal laboratory conditions. However, MNTT has some limitations for lab experiments. It is toxic and should be handled with care. MNTT is also sensitive to light and should be stored in a dark and dry place.

Future Directions

There are several future directions for the research of MNTT. One direction is to investigate the potential of MNTT as a therapeutic agent for cancer and other diseases. Another direction is to explore the use of MNTT as a precursor for the synthesis of metal nanoparticles. Further studies are also needed to understand the mechanism of action of MNTT and its interactions with cellular proteins and enzymes. Finally, studies are needed to investigate the toxicity of MNTT and its potential environmental impact.

Synthesis Methods

The synthesis of MNTT involves the reaction of 1-phenyl-1H-1,2,4-triazole-5-thiol with 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to MNTT. The yield of MNTT can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of the reactants.

Scientific Research Applications

MNTT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MNTT has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. MNTT has also been studied for its antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In material science, MNTT has been investigated as a potential precursor for the synthesis of metal nanoparticles. In analytical chemistry, MNTT has been used as a reagent for the determination of metal ions in environmental samples.

properties

IUPAC Name

1-methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2S/c1-16-11(14-9(15-16)18(19)20)21-10-12-7-13-17(10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELXTSLSZAGDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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